Cumyl-PICA Cumyl-PICA AM2201 is a potent synthetic cannabinoid (CB) developed on an indole base with Ki values of 1.0 and 2.6 nM for the central CB1 and peripheral CB2 receptors, respectively. CUMYL-PICA is a derivative of AM2201 with a PINACA-like chain that lacks the alkyl-terminal fluorine atom and where the naphthoyl group has been modified with the addition of a benzyl group. The physiological and toxicological properties of this compound have not been determined. This product is intended for research and forensic applications.
Brand Name: Vulcanchem
CAS No.: 1400742-32-6
VCID: VC0051114
InChI: InChI=1S/C23H28N2O/c1-4-5-11-16-25-17-20(19-14-9-10-15-21(19)25)22(26)24-23(2,3)18-12-7-6-8-13-18/h6-10,12-15,17H,4-5,11,16H2,1-3H3,(H,24,26)
SMILES: CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC(C)(C)C3=CC=CC=C3
Molecular Formula: C23H28N2O
Molecular Weight: 348.5 g/mol

Cumyl-PICA

CAS No.: 1400742-32-6

Cat. No.: VC0051114

Molecular Formula: C23H28N2O

Molecular Weight: 348.5 g/mol

* For research use only. Not for human or veterinary use.

Cumyl-PICA - 1400742-32-6

Specification

Description AM2201 is a potent synthetic cannabinoid (CB) developed on an indole base with Ki values of 1.0 and 2.6 nM for the central CB1 and peripheral CB2 receptors, respectively. CUMYL-PICA is a derivative of AM2201 with a PINACA-like chain that lacks the alkyl-terminal fluorine atom and where the naphthoyl group has been modified with the addition of a benzyl group. The physiological and toxicological properties of this compound have not been determined. This product is intended for research and forensic applications.
CAS No. 1400742-32-6
Molecular Formula C23H28N2O
Molecular Weight 348.5 g/mol
IUPAC Name 1-pentyl-N-(2-phenylpropan-2-yl)indole-3-carboxamide
Standard InChI InChI=1S/C23H28N2O/c1-4-5-11-16-25-17-20(19-14-9-10-15-21(19)25)22(26)24-23(2,3)18-12-7-6-8-13-18/h6-10,12-15,17H,4-5,11,16H2,1-3H3,(H,24,26)
Standard InChI Key RCXFMWJQOYCIQU-UHFFFAOYSA-N
SMILES CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC(C)(C)C3=CC=CC=C3
Canonical SMILES CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC(C)(C)C3=CC=CC=C3
Appearance Assay:≥98%A crystalline solid

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